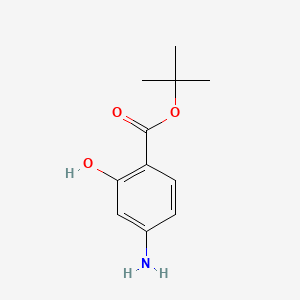

Tert-butyl 4-amino-2-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

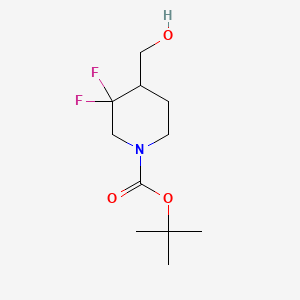

Tert-butyl 4-amino-2-hydroxybenzoate is an organic compound with the molecular formula C11H15NO3 . It has a molecular weight of 209.24 .

Synthesis Analysis

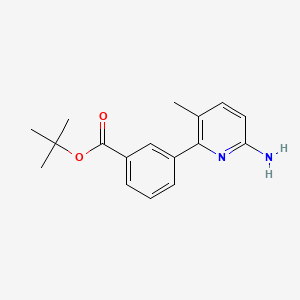

The synthesis of Tert-butyl 4-amino-2-hydroxybenzoate and its derivatives can be achieved through palladium-catalyzed reactions . The process involves the amination of tert-butyl 4-bromobenzoate using PdCl2 and P(o-tolyl)3 as the catalyst system .Molecular Structure Analysis

The molecular structure of Tert-butyl 4-amino-2-hydroxybenzoate consists of a benzene ring substituted with a tert-butyl ester group, an amino group, and a hydroxy group .Physical And Chemical Properties Analysis

Tert-butyl 4-amino-2-hydroxybenzoate has a molecular weight of 209.24 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Intermediate for Value-Added Bioproducts

4-Hydroxybenzoic acid (4-HBA), a compound structurally similar to Tert-butyl 4-amino-2-hydroxybenzoate, has emerged as a promising intermediate for several value-added bioproducts . These bioproducts have potential biotechnological applications in various fields such as food, cosmetics, pharmacy, and fungicides .

Biosynthesis of Industrially Pertinent Compounds

4-HBA has been used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol . This suggests that Tert-butyl 4-amino-2-hydroxybenzoate could potentially be used in a similar manner.

Production of High-Performance Liquid Crystal Polymers (LCPs)

4-HBA is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs), which have wide and ever-increasing applications in the thermoplastic industry . Given the structural similarity, Tert-butyl 4-amino-2-hydroxybenzoate might also be useful in this context.

Development of Environmentally Friendly Bioprocesses

The current production of 4-HBA is based on petroleum-derived chemicals. However, due to environmental concerns and the need for sustainable processes, there is a growing interest in developing economic and environmentally friendly bioprocesses for aromatic 4-HBA biosynthesis . Tert-butyl 4-amino-2-hydroxybenzoate could potentially be produced using similar bioprocesses.

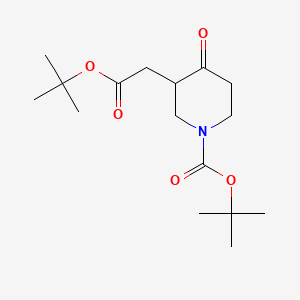

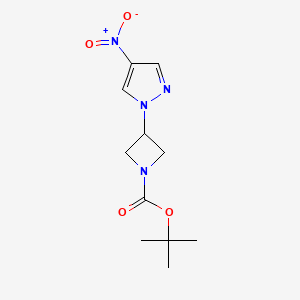

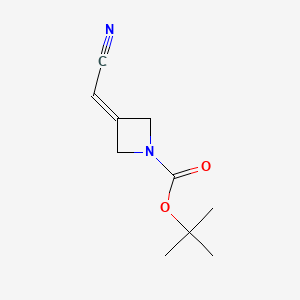

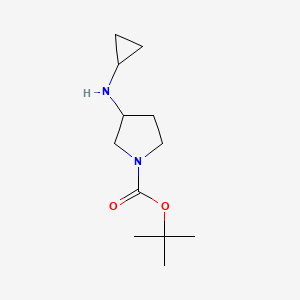

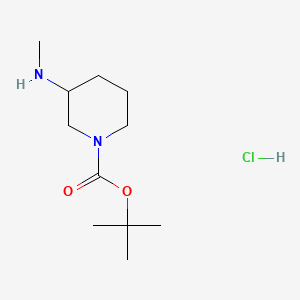

Asymmetric Synthesis of N-Heterocycles

Tert-butanesulfinamide, another compound structurally similar to Tert-butyl 4-amino-2-hydroxybenzoate, has been extensively used in the asymmetric synthesis of N-heterocycles via sulfinimines . This suggests that Tert-butyl 4-amino-2-hydroxybenzoate could potentially be used in a similar manner.

Production of Therapeutically Applicable Compounds

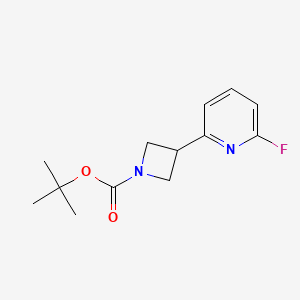

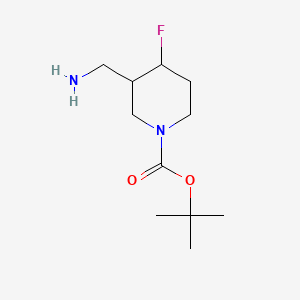

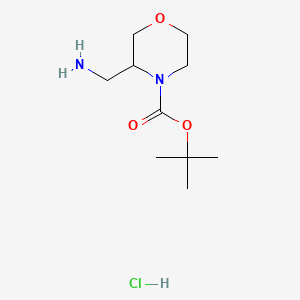

Tert-butanesulfinamide mediated synthesis offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds represent the structural motif of many natural products and therapeutically applicable compounds . Given the structural similarity, Tert-butyl 4-amino-2-hydroxybenzoate might also be useful in this context.

Mécanisme D'action

Target of Action

Tert-butyl 4-amino-2-hydroxybenzoate is an organic compound Similar compounds, such as parabens, are known to have antimicrobial properties .

Mode of Action

It is proposed that parabens, a related group of compounds, act by inhibiting dna and rna synthesis, and enzymes like atpase and phosphotransferase in some bacterial species . They may also interfere with membrane transport processes by disrupting the lipid bilayer, possibly causing the leakage of intracellular constituents .

Biochemical Pathways

Based on the proposed mode of action, it can be inferred that the compound may affect pathways related to dna and rna synthesis, as well as membrane transport processes .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) ranges from 1.25 to 2.63, indicating its potential to cross biological membranes .

Result of Action

Based on the proposed mode of action, it can be inferred that the compound may cause disruption of dna and rna synthesis and membrane transport processes in target organisms .

Propriétés

IUPAC Name |

tert-butyl 4-amino-2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6,13H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTXKCAAVOPISU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700583 |

Source

|

| Record name | tert-Butyl 4-amino-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889858-34-8 |

Source

|

| Record name | tert-Butyl 4-amino-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B592215.png)

![2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline](/img/structure/B592230.png)